6-[5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
CAS No.: 2549043-48-1
Cat. No.: VC11833413
Molecular Formula: C19H19FN6O
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549043-48-1 |
|---|---|
| Molecular Formula | C19H19FN6O |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | (4-fluorophenyl)-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
| Standard InChI | InChI=1S/C19H19FN6O/c1-24-11-23-16-17(24)21-10-22-18(16)25-6-13-8-26(9-14(13)7-25)19(27)12-2-4-15(20)5-3-12/h2-5,10-11,13-14H,6-9H2,1H3 |
| Standard InChI Key | UOFGRWZCGJRJKP-UHFFFAOYSA-N |
| SMILES | CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC=C(C=C5)F |
| Canonical SMILES | CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC=C(C=C5)F |
Introduction
Potential Biological Activities
While specific data on 6-[5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is not available, compounds with similar structures have shown promise in various therapeutic areas:
-
Antiviral Activity: Related pyrrolopyrrole derivatives have been explored for their ability to inhibit viral replication, particularly in the context of HIV and other retroviruses .
-
Anticancer Activity: Pyrrole and purine derivatives have been studied for their anticancer properties, often targeting cellular pathways involved in proliferation and apoptosis .
-
Immunomodulatory Effects: The presence of a purine ring suggests potential interactions with purinergic receptors, which play roles in immune modulation .
Research Challenges and Future Directions
Despite the potential therapeutic applications of compounds like 6-[5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine, several challenges remain:
-
Synthetic Complexity: The synthesis of these compounds can be complex and costly, requiring efficient methods to ensure scalability.
-
Biological Evaluation: Comprehensive biological testing is necessary to fully understand the efficacy and safety profiles of these compounds.
-
Drug Development: Further research is needed to optimize these compounds for clinical use, including optimization of pharmacokinetic properties and reduction of potential side effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume